N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
Evolution of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmaceuticals, accounting for over 75% of FDA-approved drugs. The integration of nitrogen-, oxygen-, and sulfur-containing rings enables precise modulation of bioactivity through electronic and steric effects. Early breakthroughs in heterocyclic chemistry, such as the isolation of pyrrole from bone distillation (1834) and the synthesis of indigo dye (1906), laid the groundwork for systematic drug discovery.
A critical advancement was the recognition of heterocycles as bioisosteres for carbocyclic systems. For example, pyrazine’s electron-deficient aromatic system (π-electron density: 0.76 e⁻/ų) facilitates hydrogen bonding with kinase hinge regions, a property exploited in kinase inhibitors like sorafenib. The table below summarizes key heterocyclic milestones:
Emergence of Pyrazine-Containing Compounds in Drug Discovery
Pyrazine’s dual nitrogen atoms confer unique electronic properties (pKa₁ = 0.65, pKa₂ = 5.78) that enhance solubility and target engagement. As a bioisostere for benzene or pyridine, pyrazine improves metabolic stability while maintaining aromaticity. Notable examples include:
- Glipizide : A sulfonylurea antidiabetic leveraging pyrazine’s hydrogen-bonding capacity to modulate insulin secretion.
- Sorafenib : Uses pyrazine as a hinge-binding motif in VEGF/PDGF receptor inhibition.
Crystallographic studies reveal that pyrazine nitrogen atoms form 2.8–3.2 Å hydrogen bonds with kinase hinge residues (e.g., Met620 in TrkA). This interaction is critical for achieving sub-µM potency in kinase inhibitors.
Significance of Azetidine Scaffolds in Pharmaceutical Research
Azetidine’s four-membered ring imposes conformational restraint, reducing entropic penalties during protein binding. Compared to larger saturated heterocycles (e.g., piperidine), azetidine exhibits:
- Enhanced rigidity : Torsional angle variance < 15° vs. 30° for six-membered rings.
- Improved metabolic stability : Resistance to cytochrome P450 oxidation due to reduced ring strain.
Azelnidipine, a calcium channel blocker, demonstrates azetidine’s utility in cardiovascular therapeutics. Recent applications include STAT3 inhibitors like compound 7g , where azetidine improves blood-brain barrier penetration (PAMPA assay: Pe = 12.3 × 10⁻⁶ cm/s).
Role of Fluorinated Aromatics in Medicinal Chemistry
Fluorine’s electronegativity (χ = 4.0) and small atomic radius (1.47 Å) optimize pharmacokinetics by:
- Increasing lipid solubility (cLogP reduction by 0.5–1.0 units).
- Blocking metabolic hotspots via steric shielding.
The 2,6-difluorophenyl group in the target compound enhances aryl-binding pocket interactions through:
- Dipole stabilization : C-F bonds align with protease active-site dipoles.
- π-Stacking : Fluorine’s electron-withdrawing effect polarizes the aromatic ring, strengthening interactions with tyrosine residues.
Rationale for Structural Integration of Three Key Moieties
The fusion of pyrazine, azetidine, and fluorinated aromatics synergistically addresses multiple drug design challenges:
Molecular dynamics simulations predict that the azetidine ring reduces conformational entropy by 28 kcal/mol compared to linear analogs, while the difluorophenyl group increases membrane permeability (Papp = 18 × 10⁻⁶ cm/s).
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-12-2-1-3-13(18)11(12)6-21-15(23)10-8-22(9-10)16(24)14-7-19-4-5-20-14/h1-5,7,10H,6,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNRQGZWZCBLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction using a pyrazine derivative.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exhibit significant anticancer properties. For example, bioisosteres of amide bonds have shown enhanced activity against various cancer cell lines. The compound's potential to inhibit specific kinases involved in cancer proliferation has been highlighted in several studies:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| This compound | L1210 (murine leukemia) | TBD |
| Similar Bioisostere | CEM (human T-lymphocyte) | 41 ± 3 |
| Similar Bioisostere | HeLa (cervical carcinoma) | TBD |
These findings suggest that modifications to the azetidine core can lead to improved potency against specific cancer types, particularly when targeting the mitotic spindle assembly checkpoint.
Neuropharmacological Effects
The pyrazine moiety within the compound is known for its neuroactive properties. Research indicates that derivatives of pyrazine can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. A study on related compounds demonstrated their ability to modulate dopamine receptors, which could be extrapolated to this compound:
| Study Focus | Neurotransmitter Target | Effect |
|---|---|---|
| Pyrazine Derivatives | Dopamine D2 Receptors | Modulation of receptor activity |
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects, which are critical in treating conditions like rheumatoid arthritis and inflammatory bowel disease. The presence of the carboxamide group is often associated with anti-inflammatory activity:
| Compound | Inflammation Model | Observed Effect |
|---|---|---|
| This compound | Murine model of arthritis | TBD |
| Related Compound | In vitro cytokine production | Significant reduction |
Case Study 1: Anticancer Efficacy
In a recent investigation, a series of compounds structurally related to this compound were synthesized and tested for their anticancer efficacy against various cell lines. The study revealed that certain modifications led to enhanced selectivity and potency against resistant cancer phenotypes.
Case Study 2: Neuropharmacological Screening
A neuropharmacological screening of pyrazine-based compounds indicated that those with azetidine scaffolds showed promising results in modulating synaptic transmission. This study provides a foundation for further exploration into the neuroprotective effects of this compound.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)
- Structure : Shares the 2,6-difluorophenylmethyl group but replaces the azetidine-pyrazine core with a 1,2,3-triazole ring.
- Activity: Approved for treating epilepsy (Lennox-Gastaut syndrome) due to sodium channel modulation .
- Key Differences: Triazole vs. Azetidine-Pyrazine: The triazole’s planar structure may enhance CNS penetration, whereas the azetidine’s conformational rigidity could limit off-target interactions.
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Contains a 2,6-difluorobenzamide backbone but lacks heterocyclic rings, instead featuring a benzoylphenyl urea group.
- Activity : Chitin synthesis inhibitor used as an insect growth regulator in agriculture .
- Key Differences :
- Urea vs. Azetidine-Pyrazine : Diflubenzuron’s urea linker is critical for chitinase binding, while the target compound’s azetidine-pyrazine may target enzymes like kinases or proteases.
- Substituents : Diflubenzuron has a 4-chlorophenyl group, whereas the target compound’s pyrazine may offer π-π stacking advantages .
Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide)
- Structure : Shares fluorinated aromatic groups but incorporates a larger naphthyridine core and piperidine substituents.
- Activity : Investigated for atherosclerosis via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition .
- Key Differences :
- Naphthyridine vs. Azetidine : The naphthyridine’s extended aromatic system may improve target affinity but reduce metabolic stability.
- Molecular Complexity : Goxalapladib’s higher molecular weight (718.80 g/mol) contrasts with the target compound’s compact design, suggesting divergent ADME profiles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine Effects : The 2,6-difluorophenyl group, common in agrochemicals (e.g., Diflubenzuron), may enhance environmental stability but requires evaluation for toxicity .
- Therapeutic Potential: Pyrazine derivatives are prevalent in kinase inhibitors (e.g., c-Met inhibitors), suggesting possible anticancer or anti-inflammatory applications for the target compound .
Biological Activity
N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a difluorophenyl group, a pyrazine moiety, and an azetidine ring, which are known to contribute to its biological activity. The molecular formula is CHFNO, with a molecular weight of approximately 291.27 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Research indicates that compounds with similar structures often interact with specific biological targets such as G-protein coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. For instance, azetidine derivatives have been identified as antagonists for the FFA2 receptor (also known as GPR43), which plays a crucial role in mediating inflammatory responses .
Anticancer Activity
Several studies have investigated the anticancer potential of azetidine derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A recent study reported that azetidines could inhibit cell proliferation in human breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are also noteworthy. Azetidine derivatives have been shown to inhibit neutrophil migration and activation markers in vitro, suggesting their role as anti-inflammatory agents .
Case Studies
- Study on Neutrophil Migration : A study demonstrated that a related azetidine compound effectively inhibited acetate-induced neutrophil migration in vitro and reduced CD11b activation in human whole blood assays, indicating its potential use in treating inflammatory diseases .
- Cytotoxicity Evaluations : Another investigation into azetidine derivatives revealed significant cytotoxicity against HL60 human acute myeloid leukemia cells, with IC50 values in the submicromolar range for certain compounds . This suggests that modifications to the azetidine structure can enhance its activity against specific cancer types.
Q & A
Q. How should researchers design metabolite profiling studies to identify active or toxic derivatives?
- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes and analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with synthetic standards. Use in silico tools (e.g., Meteor Nexus) to predict metabolic pathways and prioritize toxicology assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
